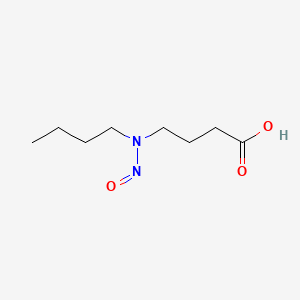

Butyl(3-carboxypropyl)nitrosamine

Description

Historical Context and Significance in Nitrosamine (B1359907) Research

The significance of Butyl(3-carboxypropyl)nitrosamine in research emerged from studies investigating the metabolism of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a compound known to selectively induce bladder cancer in laboratory animals. jst.go.jp Early research in the 1970s and 1980s identified BCPN as the principal urinary metabolite of BBN. ebi.ac.uknih.gov This discovery was a pivotal moment, as it suggested that the metabolic conversion of BBN to BCPN was a critical step in the chain of events leading to cancer.

Subsequent research focused on understanding the carcinogenic properties of BCPN itself. Studies involving the direct administration of BCPN to rats demonstrated its ability to induce bladder tumors, confirming it as a proximate carcinogen—a substance that is metabolically converted into the ultimate carcinogen. oup.com These findings were crucial in establishing the metabolic activation pathway of BBN-induced bladder cancer.

The historical research on BCPN also spurred the development of sensitive analytical methods for its detection in biological samples. Techniques such as gas-liquid chromatography and high-performance liquid chromatography (HPLC) were refined to quantify BCPN levels in urine and various tissues. jst.go.jpnih.gov This allowed researchers to correlate the extent of BCPN formation with the susceptibility of different animal species and strains to BBN-induced bladder cancer. nih.gov

Interdisciplinary Relevance in Biomedical Science

The study of this compound extends across several disciplines within biomedical science, highlighting its versatility as a research tool.

Cancer Research: BCPN is a cornerstone in the study of bladder carcinogenesis. It serves as a key biomarker for exposure to its parent compound, BBN, and its urinary levels are considered a reliable predictor of bladder cancer risk in animal models. tmu.edu.tw Research on BCPN has helped to elucidate the mechanisms of tumor initiation and promotion in the urinary bladder. nih.govoup.com

Toxicology and Pharmacology: In toxicology, BCPN is instrumental in investigating the metabolic activation and detoxification pathways of nitrosamines. For instance, studies have shown that the oxidation of N-butyl-N-(3-formylpropyl)nitrosamine to BCPN is mediated by aldehyde dehydrogenase. ebi.ac.uk Furthermore, research into substances that can inhibit the carcinogenicity of BCPN, such as disulfiram (B1670777), contributes to the understanding of chemopreventive strategies. oup.com

Chemical Biology: From a chemical biology perspective, BCPN provides a molecular probe to study enzyme kinetics and function. The NAD+-dependent oxidation of its precursor, N-butyl-N-(3-formylpropyl)nitrosamine, to BCPN has been used to characterize the activity of isozymes of rat liver aldehyde dehydrogenase. ebi.ac.uk

Analytical Chemistry: The need to accurately measure BCPN in biological matrices has driven advancements in analytical techniques. The development of derivatization methods, such as esterification with 9-anthryldiazomethane (B78999) (ADAM), has enabled highly sensitive fluorescent detection of BCPN by HPLC, allowing for precise quantification in urine and various organs. jst.go.jp

Research Findings on this compound

Detailed research has been conducted to understand the carcinogenic effects of BCPN. The following tables summarize key findings from a comparative carcinogenicity study in mice.

Table 1: Incidence of Bladder Cancer in Mice Administered BCPN

| Sex | Incidence of Bladder Cancer |

|---|---|

| Male | 100% |

| Female | 88% |

Data from a study where (C57BL/6 X DBA/2)F1 mice were given 3 mM BCPN in drinking water for 13 weeks. nih.govoup.com

Table 2: Histological Classification of BCPN-Induced Bladder Tumors

| Tumor Type | Frequency |

|---|---|

| Pure Transitional Cell Carcinoma | 42% |

| Mixed (Transitional with Squamous/Glandular Differentiation) | 28% |

| Squamous Cell Carcinoma | 27% |

| Carcinoma in situ | 3% |

Histological classification of bladder tumors from the same study. nih.gov

Table 3: BCPN Concentration in Rat Tissues after BBN Administration

| Tissue/Fluid | BCPN Concentration |

|---|---|

| Urine | 220 µg/ml |

| Bladder | 1.2 µ g/100mg |

| Kidney | 0.40 µ g/100mg |

| Liver | 0.35 µ g/100mg |

| Thymus | 0.15 µ g/100mg |

Concentrations measured in rats orally administered 0.025% BBN in tap water. jst.go.jp

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[butyl(nitroso)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-2-3-6-10(9-13)7-4-5-8(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAQPYUFAOHUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191647 | |

| Record name | Butyl(3-carboxypropyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38252-74-3 | |

| Record name | N-Butyl-N-(3-carboxypropyl)nitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38252-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl(3-carboxypropyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038252743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl(3-carboxypropyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[butyl(nitroso)amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Butyl 3 Carboxypropyl Nitrosamine and Analogues

Established Laboratory Synthesis Protocols

The laboratory synthesis of Butyl(3-carboxypropyl)nitrosamine can be approached through various pathways, primarily involving the nitrosation of a precursor amine or the oxidation of a related nitrosamine (B1359907).

Precursor Compounds and Reaction Pathways

Two primary routes have been established for the synthesis of BCPN from non-nitrosamine precursors. tandfonline.com A key intermediate in these syntheses is N-butyl-2-pyrrolidone, which is formed by reacting γ-butyrolactone with n-butylamine. tandfonline.com From this intermediate, the synthesis can proceed via two main pathways:

Pathway A: Involves the hydrolysis of N-butyl-2-pyrrolidone using a strong base such as barium hydroxide. tandfonline.com This reaction opens the lactam ring to form 4-(n-butylamino)butyric acid. The subsequent nitrosation of this amino acid with sodium nitrite (B80452) in an acidic medium (e.g., using hydrochloric acid) yields this compound. tandfonline.com

Pathway B: This route begins with the alkylation of a salt, which is then treated with n-butyl bromide to produce N-butyl-2-pyrrolidone. tandfonline.com This intermediate is then hydrolyzed to form 4-(n-butylamino)butyric acid hydrochloride. The final step is the reaction of this hydrochloride salt with sodium nitrite to afford BCPN. tandfonline.com

Another significant synthetic route is the oxidation of precursor nitrosamines. BCPN is the principal urinary metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). ebi.ac.uknih.gov The metabolic conversion in the liver involves the oxidation of the terminal alcohol group of BBN. nih.gov This biochemical pathway can be adapted for laboratory synthesis. A presumptive intermediate in this process is N-butyl-N-(3-formylpropyl)nitrosamine, which is rapidly oxidized to BCPN. nih.gov This oxidation is an NAD+-dependent process catalyzed by aldehyde dehydrogenase. nih.gov

| Pathway | Precursor(s) | Key Intermediates | Final Reaction |

| Pathway A | γ-Butyrolactone, n-Butylamine | N-butyl-2-pyrrolidone, 4-(n-butylamino)butyric acid | Nitrosation with NaNO₂/HCl |

| Pathway B | Salt precursor, n-Butyl bromide | N-butyl-2-pyrrolidone, 4-(n-butylamino)butyric acid hydrochloride | Nitrosation with NaNO₂ |

| Oxidation | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | N-butyl-N-(3-formylpropyl)nitrosamine | NAD+-dependent oxidation |

General Purification and Characterization Considerations

The purification and characterization of this compound are essential to ensure the identity and purity of the compound for research purposes. Following synthesis, BCPN is typically an oily substance or a crystalline solid. tandfonline.com

Purification:

Extraction: Since BCPN is a carboxylic acid, it can be extracted from aqueous solutions into organic solvents like ethyl acetate, particularly after acidification of the solution to protonate the carboxyl group and increase its organic solubility. ebi.ac.uk

Recrystallization: For solid forms of BCPN or its intermediates, recrystallization is a common purification technique. For instance, the intermediate 4-(n-butylamino)butyric acid hydrochloride can be recrystallized from acetone (B3395972) to achieve high purity. tandfonline.com

Characterization: The identity and structure of the synthesized BCPN are confirmed using various analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure by identifying the chemical shifts and splitting patterns of the protons in the butyl and carboxypropyl chains. tandfonline.com

Gas Chromatography (GC): GC analysis, often coupled with a mass spectrometer (GC-MS), is used to determine the purity of the compound. The sample is typically derivatized to its more volatile methyl ester before analysis. tandfonline.comebi.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic technique used for purity assessment and quantification. jst.go.jp Due to the carboxylic acid group, derivatization is often employed to enhance detection. jst.go.jp

Synthesis of Labeled this compound for Mechanistic Investigations

For metabolic and mechanistic studies, isotopically labeled this compound is an invaluable tool. The synthesis of such labeled compounds generally follows established protocols for nitrosamine synthesis, but with the introduction of a stable isotope (e.g., Deuterium or Carbon-13) at a specific position in the molecule. nih.govresearchgate.net

A general and effective pathway for the synthesis of isotopically labeled nitrosamines involves the following steps: nih.govresearchgate.net

N-Alkylation of a Protected Amine: The synthesis can start with a protected primary or secondary amine. This amine is then alkylated using a stable isotope-labeled alkyl halide (e.g., ¹³C- or D-labeled n-butyl bromide). This step introduces the isotopic label into the molecule.

Deprotection: The protecting group (such as a Boc group) is removed from the amine to yield the labeled secondary amine.

Nitrosation: The final step is the nitrosation of the labeled secondary amine. This is typically achieved using a nitrosating agent like sodium nitrite under acidic conditions (e.g., with sodium hydrogensulfate) to form the final labeled nitrosamine product. nih.govresearchgate.net

This methodology allows for the precise placement of an isotopic label, which is essential for tracing the molecule in biological systems and elucidating its metabolic fate and reaction mechanisms.

Derivatization Strategies for Analytical and Research Applications

The chemical properties of this compound, particularly the presence of a carboxylic acid group, necessitate derivatization for certain types of analysis, such as gas chromatography and sensitive HPLC detection. ebi.ac.ukjst.go.jp Derivatization converts the analyte into a product with properties that are better suited for the analytical method being used.

For High-Performance Liquid Chromatography (HPLC): A common strategy for enhancing the detection of BCPN in HPLC is through fluorescent labeling. The carboxylic acid group of BCPN can be reacted with a fluorescent labeling agent.

Esterification with 9-Anthryldiazomethane (B78999) (ADAM): BCPN is reacted with ADAM, a reagent highly sensitive to carboxylic acids, to form a fluorescent ester. jst.go.jp This reaction is typically carried out at a slightly elevated temperature (e.g., 40°C) for about an hour. jst.go.jp The resulting fluorescent derivative can be easily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector. jst.go.jp

For Gas Chromatography (GC): For GC analysis, the polarity and low volatility of the carboxylic acid group of BCPN must be addressed. This is typically achieved by converting it into a more volatile ester.

Methylation with Diazomethane (B1218177): A simple and effective method is the esterification of BCPN with diazomethane to form its methyl ester. ebi.ac.uk This derivative is significantly more volatile and less polar than the parent acid, making it suitable for analysis by gas-liquid chromatography, often coupled with a Thermal Energy Analyzer (TEA) or a mass spectrometer (MS) for specific and sensitive detection. ebi.ac.uk

| Analytical Technique | Derivatization Reagent | Derivative Formed | Purpose |

| HPLC | 9-Anthryldiazomethane (ADAM) | Fluorescent Ester | Enhances detection sensitivity |

| GC | Diazomethane | Methyl Ester | Increases volatility for analysis |

Metabolic Pathways and Biotransformation of Butyl 3 Carboxypropyl Nitrosamine

Formation of Butyl(3-carboxypropyl)nitrosamine as a Key Metabolite

This compound is not typically ingested directly but is formed in the body as the principal urinary metabolite of the potent bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). ebi.ac.uknih.govchemicalbook.com Its formation represents a significant step in the biotransformation of its parent compound.

The primary precursor to this compound (BCPN) is N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a well-established urinary bladder carcinogen. ebi.ac.uk The metabolic pathway involves the oxidation of the terminal hydroxyl group of BBN. This process proceeds through a presumptive intermediate, N-butyl-N-(3-formylpropyl)nitrosamine. ebi.ac.uknih.gov This aldehyde intermediate is then rapidly oxidized to form the stable carboxylic acid, BCPN. nih.gov The rapid conversion of the formylpropyl intermediate may explain why it has not been directly identified as a metabolite in the urine or in isolated liver cells (hepatocytes) following BBN administration. nih.gov

Other related bladder carcinogens include N-Nitrosodibutylamine (NDBA) and its ω-oxidized metabolite, N-nitrosobutyl-4-hydroxybutylamine (4-OH-NDBA), highlighting a class of compounds that undergo similar metabolic activation pathways targeting the butyl chains. ebi.ac.uk

The conversion of the intermediate N-butyl-N-(3-formylpropyl)nitrosamine to BCPN is an NAD+-dependent oxidation process catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. ebi.ac.uknih.govnih.gov These enzymes are crucial for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.org

In rat liver, the oxidation of N-butyl-N-(3-formylpropyl)nitrosamine is remarkably efficient. nih.gov Studies have shown that isozymes in the liver cytosol metabolize this intermediate at a rate 2 to 2.5 times higher than that of propionaldehyde, a model substrate for ALDH. nih.gov This efficient enzymatic action underscores the rapid conversion to BCPN in the liver. nih.gov The process can be significantly inhibited by compounds such as disulfiram (B1670777) and sodium arsenite. ebi.ac.uknih.gov

Table 1: Enzymatic Oxidation of N-butyl-N-(3-formylpropyl)nitrosamine to BCPN in Rat Liver

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Aldehyde Dehydrogenase (ALDH) | nih.gov |

| Cofactor | NAD+ | nih.gov |

| Rate of Oxidation (Total Liver) | 3 µmol/min/g liver | nih.gov |

| Rate of Oxidation (Total Liver) | 21 nmol/min/mg protein | nih.gov |

| Apparent Km | 20-30 µM | nih.gov |

Table 2: Inhibition of NAD+-Dependent Oxidation of N-butyl-N-(3-formylpropyl)nitrosamine

| Inhibitor | Concentration | Inhibition (%) | Reference |

|---|---|---|---|

| Disulfiram | 50 µM | 40-50% | nih.gov |

| Disulfiram | 100 µM | 60-70% | nih.gov |

| Sodium Arsenite | 0.4 mM | 50% | nih.gov |

Subsequent Metabolic Processing of this compound

Once formed, BCPN is not an inert end-product. It can undergo further metabolic processing, including activation pathways that are linked to its carcinogenic properties.

A critical rate-limiting step in the metabolic activation of many carcinogenic nitrosamines is α-carbon hydroxylation, a reaction primarily mediated by cytochrome P450 (CYP) enzymes. acs.orgchemrxiv.org This process involves the oxidation of a carbon atom adjacent (in the alpha position) to the nitroso group. acs.org This hydroxylation results in the formation of a highly unstable α-hydroxynitrosamine intermediate. acs.orgnih.gov This intermediate spontaneously decomposes, yielding a highly reactive electrophilic diazonium ion that can readily alkylate cellular macromolecules, most notably DNA. acs.orgnih.gov This DNA damage is a key initiating event in chemical carcinogenesis.

Studies have confirmed that BCPN can be activated through this pathway, with investigations demonstrating its α-oxidation by microsomal fractions isolated from both the liver and the urinary bladder. ebi.ac.uk

While α-hydroxylation is the primary activation pathway, other metabolic reactions can also occur. For related nitrosamines, such as metabolites of N-nitrosodibutylamine, conjugation reactions are a known detoxification route. nih.gov For instance, hydroxylated metabolites can be conjugated with glucuronic acid to form glucuronides, which are more water-soluble and readily excreted in the urine. nih.gov Although specific data on the conjugation of BCPN is limited, it is a plausible metabolic fate given the general patterns of nitrosamine (B1359907) biotransformation.

Organ-Specific Metabolism and Enzyme Localization

The metabolism of BCPN and its precursors shows distinct organ specificity. The initial formation of BCPN from N-butyl-N-(3-formylpropyl)nitrosamine is highly active in the liver, driven by cytosolic aldehyde dehydrogenase enzymes. ebi.ac.uknih.gov

However, the carcinogenic effect of BCPN is primarily targeted to the urinary bladder. ebi.ac.uknih.gov This organ specificity is linked to the metabolic activation of BCPN within the bladder tissue itself. Research comparing the α-oxidation of BCPN in liver and urinary bladder microsomes suggests that organ-specific activation is a crucial factor. ebi.ac.uk After administration of the parent compound BBN to rats, BCPN is detected not only in the urine and liver but also in the kidney, thymus, and, critically, the bladder. ebi.ac.uk This distribution allows for localized metabolic activation in the target organ, leading to the induction of urinary bladder carcinoma. ebi.ac.uknih.gov

Hepatic Metabolic Contributions

The liver plays a primary role in the initial formation of BCPN from its precursors. Following administration, BBN is rapidly metabolized in the liver, where the alcohol/aldehyde dehydrogenase enzyme system oxidizes the terminal hydroxyl group of BBN. iiarjournals.org This process occurs via a two-step oxidation.

First, BBN is converted to the unstable aldehyde intermediate, N-butyl-N-(3-formylpropyl)nitrosamine. This intermediate is then very quickly oxidized to BCPN by NAD+-dependent aldehyde dehydrogenase activity in the rat liver. oup.comebi.ac.uknih.gov The rate of this conversion in rat liver preparations has been measured at approximately 3 μmol/min/g of liver tissue, or 21 nmol/min/mg of protein. ebi.ac.uknih.gov

Once formed, BCPN is not metabolically inert. The liver can further metabolize BCPN through pathways such as β-oxidation. This process can lead to the formation of subsequent metabolites, including N-butyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine (BHCPN) and N-butyl-N-carboxymethylnitrosamine (BCMN), which have been identified in in vivo and in vitro studies. nih.gov

Extrahepatic Metabolic Activities, particularly in Target Organs

While the liver is the main site for the initial production of BCPN, metabolic activities within its primary target organ, the urinary bladder, are crucial for its ultimate biological action. After its formation in the liver, BCPN is transported via the bloodstream and excreted into the urine, where it comes into direct contact with the urothelium. nih.goviiarjournals.org

Research has demonstrated that BCPN is present in bladder tissue following oral administration of its precursor, BBN, in rats. jst.go.jp Crucially, the bladder urothelium itself possesses the enzymatic machinery to further metabolize BCPN. The key activation pathway for nitrosamines is enzymatic hydroxylation at the carbon atom alpha (α) to the nitroso group. chemrxiv.org Studies using isolated rat bladders have confirmed that BCPN undergoes this α-hydroxylation reaction directly within the target organ tissue. This metabolic activation within the bladder is considered a critical step, though it occurs to a lesser extent for BCPN compared to its precursor, BBN.

In Vitro Metabolic Systems for Studying Biotransformation

The elucidation of BCPN's metabolic pathways has been heavily reliant on various in vitro systems that allow for controlled study of specific biochemical reactions.

Isolated Cell and Organelle Preparations (e.g., S9 fractions, cell homogenates)

To investigate the enzymatic processes involved in BCPN metabolism, researchers utilize subcellular fractions and isolated cells. Liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, provide a comprehensive in vitro metabolic activation system. semanticscholar.org These fractions contain key enzymes like cytochrome P450s, aldehyde oxidases, and various transferases, making them suitable for studying the complex biotransformation of nitrosamines. semanticscholar.orgnih.gov

More specific preparations, such as rat liver cytosol and total liver homogenates, have been instrumental in demonstrating the rapid, NAD+-dependent oxidation of BCPN's immediate aldehyde precursor by aldehyde dehydrogenase. ebi.ac.uknih.gov Furthermore, studies with isolated rat hepatocytes have corroborated findings from whole-animal studies, showing the very rapid oxidation of BBN to BCPN. nih.gov These cellular models provide a valuable tool for measuring the rates of metabolite formation and the effects of inhibitors on these processes. nih.gov

Enzyme Inhibition Studies on Metabolic Pathways (e.g., disulfiram)

Enzyme inhibition studies are a powerful method for identifying the specific metabolic pathways required for a compound's activity. Disulfiram (DSF), a known inhibitor of aldehyde dehydrogenase, has been a key tool in probing the metabolism of BCPN.

Research shows that disulfiram significantly inhibits the carcinogenicity of BCPN in rats. nih.govoup.com In one study, dietary administration of 0.5% disulfiram reduced the incidence of BCPN-induced bladder cancer from 100% in the control group to just 10%. nih.govoup.com This profound inhibitory effect strongly suggests that BCPN itself is a proximate carcinogen that requires further metabolic activation to become an ultimate carcinogen, and that this activation step is blocked by disulfiram. oup.com

In vitro studies have clarified disulfiram's mechanism. It directly inhibits the NAD+-dependent oxidation of N-butyl-N-(3-formylpropyl)nitrosamine to BCPN in rat liver preparations in a concentration-dependent manner. ebi.ac.uknih.gov Other research suggests disulfiram may also inhibit the crucial α-hydroxylation of BCPN and alter the profile of its downstream metabolites. nih.gov

| Inhibitor | Concentration | System | Finding | Citation |

| Disulfiram | 50 µM | Rat Liver Preparation | 40-50% inhibition of the oxidation of BCPN's aldehyde precursor. | ebi.ac.uknih.gov |

| Disulfiram | 100 µM | Rat Liver Preparation | 60-70% inhibition of the oxidation of BCPN's aldehyde precursor. | ebi.ac.uknih.gov |

| Disulfiram | 0.5% in diet | In Vivo (Rat) | Reduced bladder cancer incidence from 100% to 10%. | nih.govoup.com |

| Sodium Arsenite | 0.4 mM | Rat Liver Preparation | 50% inhibition of the oxidation of BCPN's aldehyde precursor. | ebi.ac.uknih.gov |

Species-Specific Metabolic Variations in Research Models

The metabolism of BCPN's precursors, and consequently the amount of BCPN produced and excreted, varies significantly among different animal species. These variations are believed to underlie the differing susceptibilities of these species to bladder carcinogenesis. nih.govnih.gov

Studies comparing rats, mice, hamsters, guinea pigs, and dogs have found that while the qualitative metabolic pathways are generally similar, there are substantial quantitative differences in the urinary excretion of BCPN following administration of BBN. nih.gov For instance, after oral administration of BBN, the percentage of the dose excreted as BCPN in the urine differs markedly across species. nih.gov

A significant qualitative difference is observed in mice, which excrete the glycine (B1666218) conjugate of BCPN as the principal metabolite, a pathway not identified as primary in other species. nih.gov These species-specific differences highlight the importance of selecting appropriate animal models in toxicological research and underscore that metabolic pathways can vary significantly even among mammals.

| Animal Model | % of Oral BBN Dose Excreted as BCPN in Urine | Primary Metabolite Form | Citation |

| Rat (Wistar) | 23.3% | BCPN | nih.gov |

| Mouse (ICR) | 1.8% | Glycine conjugate of BCPN | nih.govnih.gov |

| Hamster (Golden) | 5.3% | BCPN | nih.gov |

| Guinea Pig (Hartley) | 1.4% | BCPN | nih.gov |

Mechanistic Investigations of Butyl 3 Carboxypropyl Nitrosamine S Biological Interactions

Molecular Mechanisms of Action

The carcinogenicity of Butyl(3-carboxypropyl)nitrosamine (BCPN), like other nitrosamines, is rooted in its ability to interact with and modify cellular macromolecules, leading to disruptions in normal cellular processes. This interaction is largely dependent on its metabolic activation to reactive electrophilic species.

DNA Adduct Formation and Alkylation

While direct evidence specifically detailing the full spectrum of DNA adducts formed by BCPN is limited, the established mechanism for carcinogenic nitrosamines involves metabolic activation to intermediates that alkylate DNA. nih.govnih.govmdpi.commdpi.com This process is considered a crucial initiating event in chemical carcinogenesis. The metabolic activation of nitrosamines, typically through enzymatic hydroxylation, generates unstable species that can form covalent bonds with DNA bases. nih.govnih.govmdpi.commdpi.comnih.gov These modifications, or adducts, can distort the DNA helix, lead to mispairing during replication, and ultimately result in mutations if not properly repaired. nih.govnih.gov For other nitrosamines, a variety of DNA adducts have been identified, with the specific types and their prevalence depending on the structure of the nitrosamine (B1359907) and the metabolic capabilities of the target tissue. nih.govmdpi.com

Protein Modification and Cellular Macromolecule Interactions

Beyond DNA, the reactive metabolites of nitrosamines can also interact with other cellular macromolecules, including proteins. efpia.eu Such interactions can alter protein structure and function, potentially disrupting critical cellular pathways. While specific protein targets of BCPN have not been extensively characterized, research on other nitrosamines has shown they can bind to various proteins. For instance, studies have demonstrated the binding of nitrosamines like dimethyl, dipropyl, and dibutylnitrosamine to the nicotinic acetylcholine (B1216132) receptor, suggesting that proteins can be direct targets of this class of carcinogens. nih.gov The modification of proteins involved in signal transduction, cell cycle control, and apoptosis could contribute to the carcinogenic effects of BCPN. The interaction with other macromolecules could further perturb cellular homeostasis.

Genotoxic and Mutagenic Potency in Experimental Systems

The genotoxicity of BCPN, its ability to damage genetic material, has been demonstrated in various experimental settings. These studies provide insights into its mutagenic potential and the cellular responses it elicits.

DNA Damage Induction and Repair Responses

Direct instillation of BCPN into the bladder of rats has been shown to induce DNA damage in the urothelial cells. nih.gov This damage was detected by measuring changes in the sedimentation profile of DNA in alkaline sucrose (B13894) gradients, a technique indicative of DNA strand breaks. nih.gov Notably, this damage was found to be reparable, with the DNA integrity being restored within 24 to 48 hours after exposure. nih.gov

While the specific DNA repair pathways activated in response to BCPN-induced damage have not been fully elucidated, the cell possesses a complex network of repair mechanisms to counteract DNA lesions. These include base excision repair (BER), nucleotide excision repair (NER), and double-strand break repair pathways like homologous recombination and non-homologous end joining. nih.govmdpi.comnih.gov The repair of alkylation damage, a likely consequence of BCPN exposure, often involves the BER pathway to remove modified bases. nih.gov The observation that BCPN-induced DNA damage is repaired in vivo suggests the activation of one or more of these cellular defense mechanisms. nih.gov

Mutagenicity Assays (e.g., bacterial and mammalian cell systems)

BCPN has been found to be mutagenic in bacterial assays. Specifically, it was shown to be mutagenic in Salmonella typhimurium strains TA1535 and TA100 without the need for external metabolic activation by an S-9 mix. ebi.ac.uk This suggests that BCPN, or a spontaneously formed reactive derivative, can directly induce mutations in this bacterial system.

In mammalian cells, BCPN has also demonstrated genotoxic activity. Studies using the human lymphoblastoid cell line Namalva showed that incubation with BCPN led to a significant induction of sister chromatid exchanges (SCEs) and micronuclei. ebi.ac.uk The formation of micronuclei is an indicator of chromosomal damage. ebi.ac.uk Interestingly, in the same study, BCPN did not induce detectable DNA damage in Namalva cells or in rat hepatocytes, suggesting that the genotoxic effects of BCPN may be cell-type specific or that the assays used have different sensitivities for detecting various types of DNA lesions. ebi.ac.uk

Table 1: Genotoxicity of this compound in Experimental Systems

| Experimental System | Assay | Finding | Reference |

| Salmonella typhimurium (TA1535, TA100) | Mutagenicity Assay | Mutagenic without metabolic activation | ebi.ac.uk |

| Human Lymphoblastoid Cells (Namalva) | Sister Chromatid Exchange (SCE) | Significant induction of SCEs | ebi.ac.uk |

| Human Lymphoblastoid Cells (Namalva) | Micronucleus Assay | Significant induction of micronuclei | ebi.ac.uk |

| Human Lymphoblastoid Cells (Namalva) | DNA Damage Assay | No detectable DNA damage | ebi.ac.uk |

| Rat Hepatocytes | DNA Damage Assay | No detectable DNA damage | ebi.ac.uk |

| Rat Bladder Urothelium (in vivo) | DNA Sedimentation Assay | Induction of reparable DNA damage | nih.gov |

Cellular and Subcellular Effects

The carcinogenic activity of BCPN is highly specific to the urinary bladder. nih.govoup.com This organotropism is linked to the fact that BCPN is a major urinary metabolite of BBN, leading to its high concentration in the bladder. ebi.ac.uknih.govnih.gov Studies in mice have shown that administration of BCPN in drinking water induces a high incidence of urinary bladder carcinomas. nih.govoup.com Histological analysis of these tumors revealed various types, including transitional cell carcinoma, squamous cell carcinoma, and mixed carcinomas. nih.govoup.com

At the subcellular level, while direct visualization of BCPN's localization is not extensively documented, its water-soluble nature as a carboxylic acid facilitates its accumulation in the urine and, consequently, its direct and prolonged contact with the urothelial cells lining the bladder. ebi.ac.uknih.gov This sustained exposure is a critical factor in its carcinogenic action. The induction of DNA damage and chromosomal aberrations like micronuclei points to its primary site of action being the nucleus. ebi.ac.uknih.gov However, potential interactions with other subcellular compartments cannot be ruled out and warrant further investigation to fully understand its cellular impact.

Table 2: Histological Classification of Bladder Tumors Induced by BCPN in Mice

| Tumor Type | Frequency (%) | Reference |

| Pure Transitional Cell Carcinoma | 42 | nih.govoup.com |

| Mixed Carcinoma | 28 | nih.govoup.com |

| Squamous Cell Carcinoma | 27 | nih.govoup.com |

| Carcinoma in situ | 3 | nih.govoup.com |

Effects on Cellular Proliferation and Differentiation (general mechanisms)

The carcinogenic activity of this compound (BCPN) is intrinsically linked to its effects on fundamental cellular processes. As a major urinary metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), its mechanism involves inducing pathological changes in the bladder mucosa, which progress from dysplasia to invasive carcinoma. nih.govnih.gov A key feature of this progression is a marked increase in cellular proliferation. nih.gov

Studies on the parent compound BBN show that its administration is associated with an increase in Ki-67-positive cells, a marker for proliferation. nih.gov This heightened proliferation is linked to alterations in the expression of genes responsible for cell cycle control. nih.gov Furthermore, in animal models, a deficiency in the p53 tumor suppressor gene, a critical regulator of the cell cycle, leads to a higher rate of cell proliferation upon exposure to BBN, suggesting that interference with this pathway is a key mechanism. oup.com The development of bladder tumors induced by BBN is characterized by a progression through hyperplasia, dysplasia, and eventually carcinoma, underscoring the role of uncontrolled cell growth and altered differentiation. nih.gov

Interactions with Key Regulatory Pathways

The carcinogenic effects of BCPN and its parent compound BBN are mediated through their interactions with several key molecular and regulatory pathways. The process is genotoxic, involving DNA damage that initiates the carcinogenic cascade. iiarjournals.orgiiarjournals.org

Key pathways implicated include:

p53 and Rb Pathways : The BBN-induced carcinogenesis model, for which BCPN is the proximate carcinogen, frequently shows mutations in the p53 gene, particularly in high-grade tumors. oup.comiiarjournals.org BBN exposure activates the p53 pathway, leading to increased expression of its target genes like p21 and Bax, which regulate cell cycle arrest and apoptosis, respectively. oup.com This activation is a direct response to the DNA damage caused by the carcinogen. oup.com

RAS Pathway : Alongside p53, mutations affecting the RAS gene family are also commonly observed in BBN-induced tumors, mirroring genetic alterations found in human bladder cancer. iiarjournals.orgiiarjournals.org

Estrogen Receptor (ER) Pathway : Studies have surprisingly found that BBN exposure induces the expression of Estrogen Receptor α (ERα) in the bladder of both male and female mice, and this expression correlates with tumor incidence. nih.gov This suggests a potential role for this hormone receptor pathway in mediating carcinogen-induced tumorigenesis. nih.gov

Inflammatory Pathways : The administration of BBN triggers a dynamic inflammatory response. nih.gov Early stages of malignant transformation are marked by an upregulation of Interferon-gamma (IFNγ) responsive genes. nih.gov However, as tumors progress, they exhibit increased expression of immunoinhibitory molecules such as CTLA-4, PD-L1, and IDO1, which can facilitate immune escape. nih.gov

Role as a Proximate Carcinogen in Mechanistic Models

BCPN is not an environmental contaminant itself but is a critical intermediate metabolite of other nitrosamines, such as N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.govnih.gov In the multi-step process of chemical carcinogenesis, a "precarcinogen" like BBN is metabolized into a "proximate carcinogen," which is closer in structure to the final, "ultimate" carcinogenic form. BCPN is recognized as the principal urinary metabolite of BBN and a potent proximate carcinogen for the urinary bladder. iiarjournals.orgnih.govnih.gov

Its role is defined by the following key steps:

Formation : BBN is oxidized in the body, primarily by the alcohol/aldehyde dehydrogenase enzyme system, to form BCPN. iiarjournals.orgnih.gov This conversion is a critical step, as BCPN is a bladder carcinogen, unlike other metabolites such as BBN-glucuronide. iiarjournals.org

Transport : As a water-soluble metabolite, BCPN is excreted in the urine, bringing it into direct and prolonged contact with the urothelium (the lining of the bladder). iiarjournals.orgnih.gov The concentration of BCPN in the bladder has been found to be significantly higher than in other organs. nih.gov

Activation and DNA Binding : The carcinogenic process is initiated when BCPN, after further metabolic activation, covalently binds to cellular macromolecules like DNA, causing damage and mutations that can lead to cancer. iiarjournals.orgnih.gov The most widely accepted activation pathway for nitrosamines involves enzymatic hydroxylation at the carbon atom alpha to the nitroso group. nih.gov Although this α-hydroxylation occurs to a lesser extent with BCPN compared to BBN in the bladder, it is a confirmed step in its activation. nih.gov

The urinary level of BCPN is considered a reliable predictive parameter for bladder cancer susceptibility in animal models administered BBN. nih.govtmu.edu.tw

Comparative Studies with Parent Compounds and Analogues

The carcinogenicity of BCPN has been evaluated in comparative studies with its direct precursor, BBN, and its parent compound, N-nitrosodibutylamine (DBN).

| Compound | Primary Target Organ(s) | Carcinogenic Potency Comparison | Reference |

| N-nitrosodibutylamine (DBN) | Liver, Esophagus, Urinary Bladder | Parent compound of BBN. | iiarjournals.orgiiarjournals.org |

| N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Urinary Bladder (specifically) | Induces bladder cancer with high efficiency. A 3 mM dose resulted in 100% incidence in mice. | oup.comiiarjournals.orgnih.gov |

| This compound (BCPN) | Urinary Bladder (specifically) | Carcinogenicity is comparable to BBN. A 3 mM dose resulted in 88-100% bladder cancer incidence in mice. | nih.gov |

In a direct comparative study, both BCPN and BBN were administered to mice in drinking water. nih.gov The incidence of bladder cancer was extremely high for both compounds, reaching 100% for BBN and between 88% and 100% for BCPN. nih.gov The types of bladder tumors induced, including transitional cell carcinoma and squamous cell carcinoma, were also similar, with no significant difference in the frequency of pure transitional cell carcinoma between the two. nih.gov This demonstrates that BCPN is a potent bladder carcinogen, comparable in activity to its well-established parent compound, BBN. nih.gov

Identification of Active Metabolites (e.g., lactones)

For a proximate carcinogen like BCPN to exert its final effect, it must be converted into an "ultimate carcinogen"—a highly reactive molecule that directly interacts with DNA. Research has focused on identifying these subsequent active metabolites.

A key hypothesized activation pathway for BCPN involves α-hydroxylation of its carboxypropyl chain. nih.gov This leads to the formation of a highly reactive intermediate. A study specifically synthesized and tested a likely product of this pathway: 4-(N-Butylnitrosamino)-4-hydroxybutyric acid lactone (BBAL) . nih.gov

This lactone was found to be a potent mutagen in bacterial assays (Salmonella typhimurium and Escherichia coli) without requiring external metabolic activation. nih.gov This finding strongly suggests that BBAL, or a similar lactone, is an ultimate carcinogenic metabolite of BCPN. nih.gov The proposed mechanism is that BCPN undergoes α-hydroxylation in target tissues, followed by spontaneous cyclization (lactonization) to form the reactive lactone, which then damages cellular macromolecules, leading to carcinogenesis. nih.gov

While BCPN itself is the result of ω-oxidation of BBN, further metabolism of BBN can also lead to minor metabolites through β-oxidation, such as N-butyl-N-(2-hydroxy-3-carboxy-propyl)nitrosamine and N-butyl-N-(carboxymethyl)nitrosamine. iiarjournals.orgiiarjournals.org However, the formation of the lactone from BCPN represents a critical activation step toward the ultimate carcinogenic species. nih.gov

Analytical Methodologies for Detection and Quantification of Butyl 3 Carboxypropyl Nitrosamine

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and analysis of BCPN from complex biological matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been successfully applied, often in conjunction with mass spectrometry for enhanced sensitivity and specificity.

Gas chromatography has been utilized for the quantitative analysis of BCPN in urine. nih.gov A notable application involves the analysis of BCPN as its methyl ester. nih.gov One study detailed a method where the temperature of the GC column was initially held at 40°C for 10 minutes, then programmed to increase at a rate of 2°C per minute until it reached 280°C, where it was maintained for 30 minutes. tmu.edu.tw The mobile phase used was helium gas at a flow rate of 1 mL/min. tmu.edu.tw In this specific GC/MS analysis, the retention time for the authentic BCPN standard was observed at approximately 18.00 minutes, while the urinary BCPN had a retention time of 17.30 minutes. tmu.edu.tw

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of BCPN, particularly due to the compound's carboxylic acid nature. nih.govjst.go.jp A common approach involves derivatization to enhance detection by fluorescence. nih.govjst.go.jp

In one method, BCPN is reacted with 9-anthryldiazomethane (B78999) (ADAM), a fluorescent labeling agent, to form a highly fluorescent ester. nih.govjst.go.jp The resulting ester is then separated and quantified using a reverse-phase HPLC column. nih.govjst.go.jp The mobile phase for this analysis is a mixture of methanol (B129727) and water (80:20 v/v) with a flow rate of 0.6 mL/min. tmu.edu.tw Fluorescence detection is carried out with an excitation wavelength (λEx) of 365 nm and an emission wavelength (λEm) of 430 nm. tmu.edu.tw The measurement range for this assay was reported to be 0 to 40 μg/ml, with a coefficient of variation of 3.8%. nih.govjst.go.jp

Interestingly, studies have noted fluctuations in the retention time (tR) of BCPN during HPLC analysis. For instance, the tR values for a reference BCPN standard at concentrations of 5, 10, 20, 50, and 100 ppm were found to be 28.48, 27.59, 27.43, 28.00, and 28.32 minutes, respectively, while the tR for urinary BCPN was 28.23 minutes. tmu.edu.tw This variability has been attributed to potential transient molecular interactions during chromatographic separation. tmu.edu.tw

Table 1: HPLC Parameters for BCPN Analysis

| Parameter | Value |

|---|---|

| Column Type | Reverse-Phase C18 |

| Mobile Phase | Methanol:Water (80:20 v/v) |

| Flow Rate | 0.6 mL/min |

| Detector | Fluorescence (FL) |

| Excitation Wavelength (λEx) | 365 nm |

| Emission Wavelength (λEm) | 430 nm |

| Injection Volume | 0.3 µL |

The coupling of chromatographic techniques with mass spectrometry (MS) significantly enhances the analytical capabilities for BCPN detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) has been effectively used for the determination of BCPN in bladder cancer studies. tmu.edu.twtmu.edu.tw In a typical GC-MS setup for BCPN analysis, the ionization potential is set to 70 eV, and the ion source temperature is maintained at 230°C. tmu.edu.tw

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) represents a modern and powerful platform for the analysis of nitrosamines in various matrices. fda.gov These methods are capable of detecting and quantifying multiple nitrosamine (B1359907) impurities with very low limits of quantitation, sometimes as low as 0.005 ppm. fda.gov The high selectivity of LC-HRMS allows for the clear differentiation of nitrosamine compounds from other interfering substances, ensuring the reliability of the analytical results. fda.gov

Detection and Quantification in Biological Matrices

The analysis of BCPN in biological matrices such as urine and tissue homogenates is essential for understanding the metabolism and carcinogenicity of its parent compound, BBN. nih.govjst.go.jp These analyses require robust sample preparation and often derivatization to achieve the necessary sensitivity and accuracy.

A simple and sensitive procedure for the quantitative determination of BCPN in urine involves extraction with ethyl acetate. nih.govebi.ac.uk For GC analysis, a urine sample is first passed through a primary separation column to remove potential contaminants. tmu.edu.tw The purified product is then dried under a stream of nitrogen. tmu.edu.tw

For the analysis of BCPN in tissues, organs such as the thymus, liver, kidney, and bladder are homogenized. nih.govjst.go.jp Following oral administration of BBN to rats, BCPN has been successfully measured in these wet tissues. nih.govjst.go.jp For instance, when 0.025% BBN was given to rats in their drinking water, the concentration of BCPN in the urine was found to be approximately 220 μg/ml. nih.govjst.go.jp In the same study, the concentrations in wet tissues were 0.15 μ g/100mg in the thymus, 0.35 μ g/100mg in the liver, 0.40 μ g/100mg in the kidney, and 1.2 μ g/100mg in the bladder. nih.govjst.go.jp

Table 2: BCPN Concentration in Rat Tissues Following BBN Administration

| Biological Matrix | BCPN Concentration |

|---|---|

| Urine | 220 µg/mL |

| Bladder | 1.2 µg/100mg |

| Kidney | 0.40 µg/100mg |

| Liver | 0.35 µg/100mg |

| Thymus | 0.15 µg/100mg |

Derivatization is a key step in many analytical methods for BCPN, as it improves the compound's chromatographic properties and detectability.

For GC analysis, BCPN is often converted to its methyl ester. nih.govebi.ac.uk This can be achieved by esterification with diazomethane (B1218177) or by methylation with a mixture of 10% sulfuric acid and methanol. nih.govebi.ac.uktmu.edu.tw In the latter method, the reaction mixture is agitated at room temperature for 5-6 hours. tmu.edu.tw

For HPLC with fluorescence detection, a highly sensitive method involves derivatization with 9-anthryldiazomethane (ADAM). nih.govebi.ac.ukjst.go.jp BCPN, being a carboxylic acid, reacts with ADAM at 40°C for 1 hour to form a fluorescent ester, which can then be readily quantified. nih.govebi.ac.ukjst.go.jp

Spectroscopic and Spectrometric Approaches (general principles)

The detection and quantification of Butyl(3-carboxypropyl)nitrosamine (BCPN) primarily rely on the combination of a separation technique, such as chromatography, with a detection method, which can be either spectroscopic or spectrometric.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of BCPN. nih.govjst.go.jp Given that BCPN is a carboxylic acid, a key strategy involves derivatization to enhance its detectability. nih.govjst.go.jp One such method involves reacting BCPN with a fluorescent labeling agent, 9-anthryldiazomethane (ADAM). nih.govjst.go.jp The resulting fluorescent ester can then be effectively separated using a reverse-phase HPLC column and detected by a fluorescence detector. nih.govjst.go.jp This spectroscopic approach leverages the excitation and emission of light by the fluorescent derivative to achieve high sensitivity. nih.govjst.go.jp

Gas Chromatography coupled with Mass Spectrometry (GC/MS) represents a powerful spectrometric approach for the determination of BCPN. tmu.edu.twomicsonline.orgtmu.edu.tw This technique involves separating the volatile form of the analyte in a gas chromatograph and then detecting and identifying it based on its mass-to-charge ratio in a mass spectrometer. tmu.edu.twomicsonline.orgtmu.edu.tw However, challenges such as fluctuations in retention time have been noted, which can be influenced by molecular interactions during the chromatographic separation, particularly at varying concentrations. tmu.edu.tw

Advancements in Analytical Sensitivity and Specificity

Advancements in the analytical methodologies for BCPN have been driven by the need for higher sensitivity and specificity, especially when measuring trace amounts in biological matrices.

A significant advancement in sensitivity for HPLC-based methods is the use of pre-column derivatization with highly sensitive fluorescent labels like 9-anthryldiazomethane (ADAM). nih.govjst.go.jp This technique allows for the detection of BCPN at low concentrations, as demonstrated by its successful application in measuring the compound in various rat organs and urine. nih.govjst.go.jp The coefficient of variation for this method was reported to be 3.8% over a measurement range of 0 to 40 micrograms/ml, indicating good precision. nih.govjst.go.jp

For spectrometric methods, the use of tandem mass spectrometry (MS/MS) in conjunction with either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS) offers enhanced specificity and sensitivity for the analysis of nitrosamines in general. ijpsjournal.comnih.govnih.gov These techniques minimize matrix interference and allow for lower detection limits, which is crucial for analyzing complex samples. While specific applications of LC-MS/MS for BCPN were not detailed in the provided research, it stands as a logical progression for improving upon existing GC/MS methods.

A novel approach that represents a significant advancement in the absolute quantification of N-nitrosamines without the need for analytical standards is coulometric mass spectrometry (CMS). nih.govbohrium.comresearchgate.net This technique involves the electrochemical conversion of the N-nitrosamine to an electrochemically active species, which is then quantified by CMS. nih.govbohrium.comresearchgate.net While not yet applied specifically to BCPN, this methodology holds great promise for the accurate quantification of novel or difficult-to-synthesize nitrosamine metabolites. nih.govbohrium.comresearchgate.net

The following tables present research findings on the analysis of BCPN.

Table 1: BCPN Concentration in Rat Tissues and Urine Determined by HPLC with Fluorescence Detection

| Sample Matrix | BCPN Concentration |

| Urine | 220 µg/mL nih.govjst.go.jp |

| Bladder | 1.2 µ g/100 mg wet tissue nih.govjst.go.jp |

| Kidney | 0.40 µ g/100 mg wet tissue nih.govjst.go.jp |

| Liver | 0.35 µ g/100 mg wet tissue nih.govjst.go.jp |

| Thymus | 0.15 µ g/100 mg wet tissue nih.govjst.go.jp |

Table 2: Observed Retention Time (tR) for BCPN in Chromatographic Analysis

| Analytical Method | Sample Type | Concentration (ppm) | Retention Time (min) |

| HPLC | Authentic BCPN | 5 | 28.48 tmu.edu.tw |

| HPLC | Authentic BCPN | 10 | 27.59 tmu.edu.tw |

| HPLC | Authentic BCPN | 20 | 27.43 tmu.edu.tw |

| HPLC | Authentic BCPN | 50 | 28.00 tmu.edu.tw |

| HPLC | Authentic BCPN | 100 | 28.32 tmu.edu.tw |

| HPLC | Urinary BCPN | - | 28.23 tmu.edu.tw |

| GC/MS | Authentic BCPN | - | 18.00 tmu.edu.tw |

| GC/MS | Urinary BCPN | - | 17.30 tmu.edu.tw |

Experimental Animal Models for Studying Butyl 3 Carboxypropyl Nitrosamine S Biological Effects

Development and Application of Animal Models for Investigating Mechanisms

Experimental animal models are fundamental to understanding the biological and carcinogenic mechanisms of Butyl(3-carboxypropyl)nitrosamine (BPCN). Rodent models, particularly rats and mice, have been instrumental in this research. These models are utilized to study how the body processes nitrosamines and to directly observe the pathological effects of specific metabolites like BPCN.

One key application of these models is in studying the endogenous formation and metabolism of carcinogenic nitrosamines. For instance, studies in rats have been designed to evaluate exposure to N-nitrosodi-n-butylamine (NDBA) by monitoring its urinary metabolites, which include N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) and BPCN. nih.gov In these experimental setups, after administering precursors like sodium nitrite (B80452) or sodium nitrate (B79036) along with N,N-dibutylamine (DBA), researchers found that while NDBA and BBN were not always detectable in urine, the presence of BPCN confirmed that N-nitrosation had occurred. nih.gov This demonstrates that the quantitative analysis of urinary metabolites such as BPCN serves as a more reliable indicator of exposure to a parent nitrosamine (B1359907) than measuring the parent compound itself. nih.gov

Beyond its role as a biomarker, animal models are used to investigate the direct carcinogenicity of BPCN. The (C57BL/6 X DBA/2)F1 mouse strain has been developed as a model for this purpose. nih.gov In these studies, BPCN is administered directly, typically in drinking water, to determine its specific carcinogenic potential and the resulting pathologies. nih.gov This approach allows researchers to isolate the effects of BPCN from its precursors and understand its role in the multistage process of carcinogenesis, which involves complex interactions between environmental and endogenous factors. nih.gov The use of such models is crucial for dissecting the mechanisms of action, which are broadly understood to involve stages such as initiation, promotion, and progression. nih.gov

The ultimate goal of these investigations is to understand how carcinogenic agents cause malignant transformation. nih.gov Animal models provide a vital system for observing the biological capabilities acquired during tumor development, such as sustaining proliferative signaling and evading growth suppressors. nih.gov

Comparative Studies Across Different Animal Species and Strains in Research Models

Comparative studies across different animal species, strains, and related chemical compounds are a cornerstone of toxicological and carcinogenic research, providing insights into species-specific susceptibilities and conserved biological mechanisms. nih.gov While biomedical research has often relied on a few common models, a comparative approach can reveal important commonalities and differences across organisms. nih.gov

In the context of this compound, a significant comparative study was conducted in (C57BL/6 X DBA/2)F1 mice to assess its carcinogenicity relative to its metabolic precursor, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.gov Both compounds were administered to male and female mice, and the resulting incidence and types of urinary bladder cancer were compared. nih.gov The study found that both BPCN and BBN were potent inducers of urinary bladder carcinoma in this mouse strain. nih.gov While both sexes developed tumors, the incidence for BPCN was 100% in males and 88% in females, compared to 100% for both sexes with BBN. nih.gov

The histological types of the induced bladder tumors were also compared. For BPCN, the tumors were predominantly pure transitional cell carcinoma (42%), mixed types (28%), and squamous cell carcinoma (27%). nih.gov In comparison, BBN induced a slightly higher frequency of pure transitional cell carcinoma (47%) and squamous cell carcinoma (42%), but a lower frequency of mixed-type tumors (8%). nih.gov These comparative data are crucial for understanding the structure-activity relationship between these related nitrosamines. nih.gov

The use of different rodent species, such as rats in metabolic studies nih.gov and mice in direct carcinogenicity assays nih.gov, also represents a form of comparative research. These different models help to build a more complete picture of a compound's behavior, from its formation and excretion to its ultimate pathological effects.

| Feature | This compound (BPCN) | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) |

| Animal Model | (C57BL/6 X DBA/2)F1 Mice | (C57BL/6 X DBA/2)F1 Mice |

| Bladder Cancer Incidence (Male) | 100% nih.gov | 100% nih.gov |

| Bladder Cancer Incidence (Female) | 88% nih.gov | 100% nih.gov |

| Pure Transitional Cell Carcinoma | 42% nih.gov | 47% nih.gov |

| Mixed Carcinoma | 28% nih.gov | 8% nih.gov |

| Squamous Cell Carcinoma | 27% nih.gov | 42% nih.gov |

| Carcinoma in situ | 3% nih.gov | 3% nih.gov |

Organ-Specific Responses and Pathological Manifestations in Models (excluding clinical outcomes)

Animal models reveal that this compound exhibits a distinct organ-specific effect. In studies using (C57BL/6 X DBA/2)F1 mice, the administration of BPCN was found to specifically induce carcinoma of the urinary bladder. nih.gov This organotropism is a key finding from these experimental models.

The pathological manifestations within the target organ have been characterized in detail. The bladder tumors induced by BPCN are histologically diverse. nih.gov A significant portion of the tumors are classified as pure transitional cell carcinomas, which arise from the transitional epithelium lining the bladder. nih.gov Additionally, a substantial number of tumors exhibit mixed histology, containing elements of both transitional cell carcinoma and either squamous or glandular differentiation. nih.gov Pure squamous cell carcinomas also represent a major category of the induced tumors. nih.gov A small percentage of the observed pathologies are identified as carcinoma in situ, a non-invasive form of cancer confined to the surface layer of cells. nih.gov Notably, these pathological responses and the distribution of tumor types did not show significant differences between male and female mice. nih.gov

| Histological Classification | Frequency (%) in BPCN-Induced Tumors |

| Pure Transitional Cell Carcinoma | 42% nih.gov |

| Mixed (Transitional with Squamous/Glandular) | 28% nih.gov |

| Squamous Cell Carcinoma | 27% nih.gov |

| Carcinoma in situ | 3% nih.gov |

Modulation of Biological Effects in Animal Models

Metabolic modifiers are compounds that alter the body's biochemical pathways, thereby influencing processes like growth and nutrient use. researchgate.net These agents can include hormones and synthetic compounds that target specific metabolic routes. For example, certain beta-adrenergic agonists and porcine somatotropin are known metabolic modifiers in pigs, where they can enhance feed efficiency and stimulate protein deposition by altering lipid metabolism and other pathways. nih.gov These modifiers function by changing the physiology and metabolism of an animal to improve productive efficiency. While these agents are well-studied in animal production, specific research detailing the influence of metabolic modifiers like enzyme inhibitors on the biological effects of this compound in experimental models is not extensively documented in the available literature. The principle remains that altering metabolic pathways could potentially modulate the toxicity or carcinogenicity of chemical compounds, representing a potential area for future investigation.

Future Directions and Emerging Research Avenues

Advanced Computational and In Silico Modeling Studies

The investigation of Butyl(3-carboxypropyl)nitrosamine (BCPN) and other nitrosamines is increasingly benefiting from advanced computational and in silico modeling. These approaches offer a cost-effective and rapid means to predict the biological activity and potential carcinogenicity of these compounds, reducing reliance on animal testing. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this research. nih.gov These models aim to establish a mathematical relationship between the chemical structure of nitrosamines and their biological effects. nih.gov For instance, recent studies have focused on developing 3D-QSAR models combined with linear discriminant analysis to predict the carcinogenic potency (logTD50) of various nitrosamine (B1359907) compounds. nih.gov Such models utilize a range of quantum mechanical and classical descriptors to understand the structure-activity relationships within this class of compounds. nih.gov The goal is to create robust models that can quantitatively predict the carcinogenicity of structurally complex nitrosamines for which experimental data is lacking. nih.gov

The development of these predictive models is crucial, especially with the emergence of structurally complex nitrosamine drug substance-related impurities (NDSRIs). acs.orgnih.gov In silico tools are being developed based on extensive data from experimental methods like the Nitrosation Assay Procedure (NAP) to predict a molecule's likelihood of forming a nitrosamine. acs.org These models can be broadly categorized into statistical and expert rule-based systems. acs.org

Furthermore, in silico approaches, including network pharmacology and molecular docking, are being used to explore the mechanisms of action of various compounds. f1000research.comf1000research.com While not directly focused on BCPN in the provided search results, the methodologies are highly applicable. For example, network pharmacology can identify potential protein targets and signaling pathways affected by a compound, while molecular docking can predict the binding affinity and interaction between a compound and its target protein. f1000research.com These computational techniques provide valuable insights that can guide further experimental validation. f1000research.comf1000research.com

Key Research Areas in Computational Modeling of Nitrosamines:

| Research Area | Description | Key Methodologies |

| Carcinogenicity Prediction | Developing models to predict the carcinogenic potential of nitrosamines based on their chemical structure. | QSAR, 3D-QSAR, Linear Discriminant Analysis |

| Nitrosation Susceptibility | Creating in silico tools to predict the likelihood of a molecule forming a nitrosamine impurity. | Statistical Models, Expert Rule-Based Systems (based on NAP data) |

| Mechanistic Insights | Elucidating the molecular mechanisms of action and identifying biological targets. | Network Pharmacology, Molecular Docking |

Integration of Omics Technologies in Mechanistic Research

The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, is revolutionizing the study of BCPN and other nitrosamines by providing a holistic view of their biological effects. These technologies allow for the comprehensive analysis of genes, proteins, and metabolites in a biological system, offering deeper insights into the mechanisms of nitrosamine-induced carcinogenesis. tandfonline.comtandfonline.com

Genomics: Genomic studies on BCPN and its parent compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), have revealed important genetic alterations associated with bladder cancer. plos.org For example, research has shown that BBN-induced bladder cancer in rodent models is associated with specific gene amplifications. plos.org Notably, the amplification and potential overexpression of the Cyp2a5 gene in mice and its human ortholog, CYP2A6, have been linked to a more invasive phenotype of bladder cancer. plos.org Such genomic analyses help to identify key driver genes and pathways involved in the initiation and progression of cancer.

Proteomics: While direct proteomic studies on BCPN were not prominent in the search results, the infrastructure and collaborative networks for proteomic research are well-established. healthresearchbc.caubc.cahealthresearchbc.catandfonline.com Proteomics can be instrumental in identifying protein expression changes and post-translational modifications that occur in response to BCPN exposure. This can help to uncover the specific cellular pathways that are disrupted by this carcinogen and identify potential biomarkers of exposure or effect. healthresearchbc.ca

Metabolomics: Metabolomics plays a crucial role in understanding the biotransformation of nitrosamines. BCPN itself is a major urinary metabolite of BBN and N,N-dibutylnitrosamine (DBN), and its presence in urine is a key indicator of exposure to these parent compounds. nih.goviiarjournals.org Quantitative determination of BCPN in urine is a reliable predictor of bladder cancer susceptibility in animal models. nih.govtmu.edu.tw Further metabolomic studies can help to identify other minor metabolites of BBN and BCPN, providing a more complete picture of their metabolic fate and potential biological activities. iiarjournals.org The gut microbiome's role in producing genotoxic substances like BCPN from dietary nitrosamines is also an emerging area of investigation using metabolomic approaches. researchgate.net

Factors that contribute to differing genotoxicity results can be explored through omics studies, which are expected to clarify the molecules responsible for these discrepancies and improve the predictive accuracy of future genotoxicity tests. tandfonline.comtandfonline.com

Development of Novel Experimental Systems for Investigating Interactions

To better understand the biological effects of this compound (BCPN), researchers are moving beyond traditional two-dimensional (2D) cell cultures and animal models towards more sophisticated experimental systems that more accurately mimic human physiology.

A significant advancement is the use of three-dimensional (3D) cell culture models, including spheroids and organoids. nih.govnih.govsigmaaldrich.com These models offer a more realistic representation of the in vivo environment by allowing for complex cell-cell and cell-matrix interactions. nih.govsigmaaldrich.comsciltp.com For nitrosamine research, 3D models like HepaRG spheroids have shown greater sensitivity in detecting genotoxicity compared to conventional 2D cultures. researchgate.net This is partly due to the higher metabolic activity of cytochrome P450 enzymes in 3D structures, which is crucial for the metabolic activation of many nitrosamines. researchgate.neteuropa.eu Tumor spheroids, in particular, are valuable for anti-cancer drug screening and mechanistic studies. sciltp.com

Organoid technology, which involves growing miniature, self-organizing 3D structures from stem cells that resemble organs, presents a particularly promising avenue. nih.govsigmaaldrich.com These models can be used to study the effects of carcinogens on specific organs, manipulate signaling pathways, and even perform genome editing in a context that closely mirrors a living system. nih.gov The development of bladder organoids, for instance, could provide an invaluable tool for studying the specific interactions of BCPN with the urothelium.

The integration of advanced molecular biology tools like CRISPR-Cas9 with these novel experimental systems further enhances their utility. While not specifically detailed for BCPN in the search results, CRISPR technology allows for precise genome editing to investigate the role of specific genes, such as those involved in DNA repair or metabolic activation, in the response to nitrosamine exposure.

Comparison of Experimental Models for Nitrosamine Research:

| Model System | Advantages | Limitations | Relevance to BCPN Research |

| 2D Cell Culture | Low cost, high throughput, simple and efficient. nih.gov | Lacks natural environment and cell-matrix interactions, may not accurately reflect in vivo responses. nih.gov | Initial screening for cytotoxicity and genotoxicity. |

| Animal Models | Recapitulate whole-body physiology and complex interactions. nih.gov | Species differences, high cost, ethical considerations. nih.gov | Studying in vivo metabolism, carcinogenicity, and organ-specific effects of BCPN. plos.orgiiarjournals.org |

| 3D Spheroids | Better mimic cell-cell and cell-matrix interactions than 2D cultures, higher metabolic activity. nih.govresearchgate.net | Lack the full organizational complexity of tissues. nih.gov | More sensitive genotoxicity testing and investigation of metabolic activation of BCPN's parent compounds. researchgate.net |

| Organoids | Self-organizing structures that closely mimic organ architecture and function, amenable to genetic manipulation. nih.govsigmaaldrich.com | Can be difficult to establish and maintain, may have residual healthy cells in cancer models. nih.gov | Ideal for studying the direct effects of BCPN on bladder tissue and for mechanistic studies involving genetic modifications. |

Broader Implications for Nitrosamine Research and Related Compounds

The research focused on this compound (BCPN) has significant and broad implications for the entire field of nitrosamine research and the assessment of related carcinogenic compounds.

A key implication is the understanding of metabolic activation and organ-specific carcinogenesis. The identification of BCPN as the principal urinary metabolite and active bladder carcinogen derived from N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and N,N-dibutylnitrosamine (DBN) highlights the critical role of metabolism in determining the ultimate carcinogenic effect of a nitrosamine. nih.goviiarjournals.org This principle is fundamental to the risk assessment of all nitrosamines, as their carcinogenic potency is often dependent on their conversion to reactive metabolites by enzymes like cytochrome P450s. tandfonline.complos.orgeuropa.euunito.it

Furthermore, the study of BCPN contributes to the development of biomarkers for cancer risk. The quantification of BCPN in urine has been established as a reliable predictor of susceptibility to bladder cancer in animal models exposed to its precursors. nih.govtmu.edu.tw This concept of using a specific metabolite as a biomarker can be extended to other nitrosamines and carcinogens, aiding in exposure assessment and early detection of cancer risk in human populations.

The challenges encountered in the analytical detection and genotoxicity testing of nitrosamines, including BCPN, drive the need for more sensitive and reliable methods. tandfonline.comtandfonline.comtmu.edu.tw For example, issues with retention time shifts in chromatographic analysis of BCPN underscore the complexities of accurately measuring these compounds in biological matrices. tmu.edu.tw Similarly, the variable results of nitrosamines in standard genotoxicity assays like the Ames test have led to the development of more sensitive protocols and the use of more metabolically competent test systems. tandfonline.comtandfonline.com These advancements benefit the safety assessment of all pharmaceuticals and consumer products where nitrosamine contamination is a concern. theanalyticalscientist.comresearchgate.nettowardshealthcare.com

Finally, the ongoing research into nitrosamines like BCPN informs and is informed by regulatory science. As new, structurally complex nitrosamines are identified as impurities in drugs and food, the mechanistic understanding gained from well-studied compounds like BCPN helps in developing risk assessment strategies, such as the Carcinogenic Potency Categorization Approach (CPCA), and setting acceptable intake limits. acs.orgnih.govunito.itresearchgate.net The continuous collaboration between researchers, industry, and regulatory agencies is essential for mitigating the risks associated with this important class of carcinogens. theanalyticalscientist.com

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing the carcinogenic potential of Butyl(3-carboxypropyl)nitrosamine?

- Methodology : Utilize in vivo rodent models (e.g., Fischer rats or Syrian hamsters) to evaluate bladder-specific carcinogenicity, as this compound is a metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine (BHBN-4), a known bladder carcinogen. Strain-specific susceptibility should be considered, as demonstrated in studies showing differential tumor incidence between rat strains . In vitro assays, such as chromosome aberration tests in Chinese hamster cells, can screen for mutagenicity .

Q. How can metabolic pathways of this compound be characterized in biological systems?

- Methodology : Employ liver microsomal preparations or isolated urothelial cells to study α-oxidative metabolism. Radiolabeled compounds (e.g., C-labeled nitrosamines) and high-resolution mass spectrometry (HRAM LC-MS) can track metabolic intermediates, such as N-methyl-N-(3-carboxypropyl)nitrosamine, and quantify urinary excretion profiles .

Q. What analytical techniques are validated for detecting this compound in pharmaceutical or biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. Ensure method validation aligns with FDA and EMA guidelines for nitrosamine impurity testing .

Advanced Research Questions

Q. How should contradictory data on carcinogenic potency be resolved, particularly regarding structural modifications (e.g., tert-butyl groups)?

- Methodology : Conduct comparative structure-activity relationship (SAR) studies using analogs like N-methyl-N-pentylnitrosamine or N-nitroso-N-methyl-4-aminobutyric acid. Evaluate tumor incidence in multiple animal models and cross-reference with in vitro mutagenicity data (e.g., Ames test). For tert-butyl derivatives, prioritize read-across analysis using surrogate compounds with established carcinogenicity profiles .

Q. What risk assessment strategies are compliant with evolving FDA/EMA guidelines for nitrosamine impurities?

- Methodology : Apply a two-tiered approach:

Screening-level assessment : Use the Carcinogenic Potency Categorization Approach (CPCA) to prioritize nitrosamines based on structural alerts.

Quantitative risk assessment : Calculate acceptable intake (AI) limits (e.g., 26.5 ng/day for high-potency nitrosamines) using linear extrapolation from rodent carcinogenicity data or read-across surrogates .

Q. How can confirmatory testing be rationalized when synthesis of a suspected nitrosamine impurity is infeasible?